2,4-Dichloro-8-ethylquinazoline
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Overview
Description
2,4-Dichloro-8-ethylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-8-ethylquinazoline typically involves the following steps:
Formation of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium to form 2,4-quinazoline diones.
Industrial Production Methods
For industrial-scale production, the method described above can be optimized to enhance yield and reduce production costs. The use of non-toxic solvents and accessible raw materials makes this method suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8-ethylquinazoline undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The quinazoline ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols, which can replace the chlorine atoms.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dichloro-8-ethylquinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth and spread of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A synthetic auxin used as a herbicide.
Quinazolinone derivatives: These compounds share a similar core structure but differ in their substituents, leading to varied biological activities.
Uniqueness
2,4-Dichloro-8-ethylquinazoline is unique due to the specific arrangement of chlorine atoms and the ethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8Cl2N2 |
---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
2,4-dichloro-8-ethylquinazoline |
InChI |
InChI=1S/C10H8Cl2N2/c1-2-6-4-3-5-7-8(6)13-10(12)14-9(7)11/h3-5H,2H2,1H3 |
InChI Key |
YBXGGDCQCJGRNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
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